Ethyl 2-acetyl-5-oxohexanoate

CAS No.: 35490-05-2

Cat. No.: VC3887712

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35490-05-2 |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | ethyl 2-acetyl-5-oxohexanoate |

| Standard InChI | InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3 |

| Standard InChI Key | FSXQBIOXTYIIDI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CCC(=O)C)C(=O)C |

| Canonical SMILES | CCOC(=O)C(CCC(=O)C)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

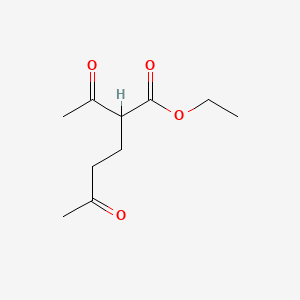

Ethyl 2-acetyl-5-oxohexanoate belongs to the class of β-keto esters, comprising a hexanoate backbone substituted with acetyl and oxo groups at positions 2 and 5, respectively. The IUPAC name, ethyl 2-acetyl-5-oxohexanoate, reflects this substitution pattern . The molecule’s stereoelectronic properties are defined by two ketone groups (at C-2 and C-5) and an ester moiety at C-1, creating a conjugated system that influences its reactivity (Figure 1).

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 35490-05-2 | |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| SMILES Notation | CCOC(=O)C(CCC(=O)C)C(=O)C | |

| InChIKey | FSXQBIOXTYIIDI-UHFFFAOYSA-N |

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereoisomeric variants such as ethyl (2R)-2-acetyl-2-methyl-5-oxohexanoate (PubChem CID 11390244) demonstrate the impact of substituent positioning on molecular conformation . Comparative studies suggest that branching at C-2 (e.g., methyl groups) alters steric hindrance and reactivity profiles .

Physicochemical Properties

Thermodynamic and Solubility Parameters

Experimental data indicate a density of 1.044 g/cm³ and a boiling point of 304°C at atmospheric pressure . The predicted pKa of 11.31 ± 0.59 highlights the weakly acidic nature of the α-hydrogens adjacent to the carbonyl groups . The computed XLogP3 value of 0.4 suggests moderate lipophilicity, favoring solubility in polar aprotic solvents like THF or ethyl acetate .

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.044 g/cm³ | Experimental |

| Boiling Point | 304°C (760 mmHg) | Experimental |

| Flash Point | 131.5°C | Experimental |

| XLogP3 | 0.4 | Computed |

| Hydrogen Bond Acceptors | 4 | Computed |

Spectroscopic Characterization

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals: δ 1.27 (t, 3H, CH₃), 2.09 (m, 2H, CH₂), and 2.14 (s, 3H, CH₃), consistent with the ethyl ester and acetyl groups . Gas chromatography (GC) with dodecane as an internal standard has been employed for quantification, yielding a linear calibration curve (R² > 0.99) for purity assessments .

Synthesis and Manufacturing

Catalytic Michael Addition

The most documented synthesis involves a ZrCl₄-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone (MVK) in tetrahydrofuran (THF) at 100°C . Optimized conditions (10 mol% catalyst, 20 min reaction time) achieve yields of 41%, though prolonged heating (19 h) reduces efficiency to 16% due to retro-Michael side reactions . Alternative catalysts like Yb(OTf)₃ in aqueous media have shown superior yields (93%) under milder conditions (60°C, 68 h) .

Table 3: Comparative Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| ZrCl₄ | THF | 100 | 20 min | 41 |

| Yb(OTf)₃ | H₂O | 60 | 68 h | 93 |

| ZrCl₄ | Neat | 22 | 15 min | 21 |

Large-Scale Production Challenges

Industrial-scale synthesis requires addressing exothermicity during the Michael addition. Patent literature emphasizes controlled feeding of MVK and in-situ quenching with NaHCO₃ to prevent diketone formation . Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) yields pharmaceutical-grade material (>99.9% purity) .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s 1,4-dicarbonyl motif enables cyclocondensation reactions with hydrazines or ureas to form pyrazoles and pyrimidines, respectively . For example, reaction with thiosemicarbazide produces 5-acetyl-3-thiocarbamoyl-2-pyrazoline derivatives, which exhibit antimicrobial activity in preclinical studies .

Asymmetric Catalysis

Chiral variants of ethyl 2-acetyl-5-oxohexanoate serve as ligands in transition-metal catalysis. A 2024 study demonstrated its utility in Rh-catalyzed enantioselective hydrogenations, achieving 88% ee for α,β-unsaturated ketone substrates .

Emerging Research Directions

Recent investigations focus on:

-

Flow Chemistry Adaptations: Continuous-flow Michael additions using immobilized ZrCl₄ on mesoporous silica, reducing reaction times to <5 min .

-

Bioactivity Screening: A 2024 high-throughput study identified ethyl 2-acetyl-5-oxohexanoate as a weak inhibitor of SARS-CoV-2 main protease (IC₅₀ = 48 μM), prompting derivative synthesis campaigns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume